

In-depth Technical Guide: 3-(Trifluoromethoxy)-DL-phenylglycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Trifluoromethoxy)-DL-phenylglycine

Cat. No.: B1304648

[Get Quote](#)

IUPAC Name: 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid

CAS Number: 261952-23-2

Chemical Formula: C₉H₈F₃NO₃

Molecular Weight: 235.16 g/mol

Introduction

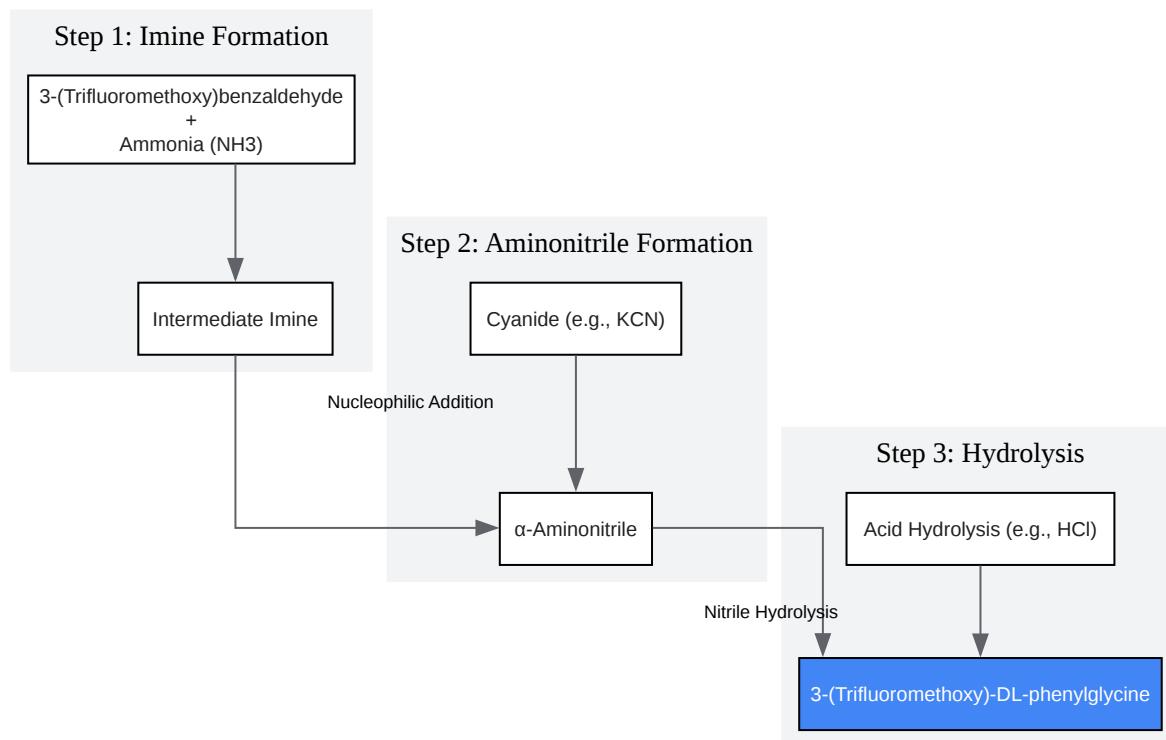
3-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid characterized by the presence of a trifluoromethoxy group on the phenyl ring. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to modulate the physicochemical and pharmacological properties of molecules. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. As a derivative of phenylglycine, this compound serves as a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

While **3-(Trifluoromethoxy)-DL-phenylglycine** is a commercially available research chemical, detailed public-domain information regarding its specific biological activities, comprehensive experimental protocols for its synthesis and application, and its role in defined signaling pathways is limited. This guide provides a summary of the available information and outlines general methodologies relevant to its class of compounds.

Physicochemical Data

Quantitative data for **3-(Trifluoromethoxy)-DL-phenylglycine** is not extensively reported in publicly accessible literature. The following table summarizes basic physicochemical properties.

Property	Value	Source
IUPAC Name	2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid	N/A
CAS Number	261952-23-2	N/A
Molecular Formula	C ₉ H ₈ F ₃ NO ₃	N/A
Molecular Weight	235.16 g/mol	N/A


No further quantitative data from specific experimental studies, such as solubility, pKa, or LogP, were found in the public domain.

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of **3-(Trifluoromethoxy)-DL-phenylglycine** are not readily available in peer-reviewed literature. However, a general synthetic approach for α -amino acids, the Strecker synthesis, can be postulated as a viable method.

Hypothetical Synthetic Workflow: Strecker Synthesis

The following diagram illustrates a plausible multi-step synthesis for **3-(Trifluoromethoxy)-DL-phenylglycine**, starting from 3-(trifluoromethoxy)benzaldehyde.

[Click to download full resolution via product page](#)

Caption: Hypothetical Strecker synthesis of **3-(Trifluoromethoxy)-DL-phenylglycine**.

Detailed Hypothetical Protocol:

- **Imine Formation:** 3-(Trifluoromethoxy)benzaldehyde is reacted with ammonia in a suitable solvent to form the corresponding imine. The water formed during the reaction is typically removed to drive the equilibrium towards the product.
- **Aminonitrile Synthesis:** The intermediate imine is then treated with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to form the α -aminonitrile. This step involves the nucleophilic addition of the cyanide ion to the imine carbon.

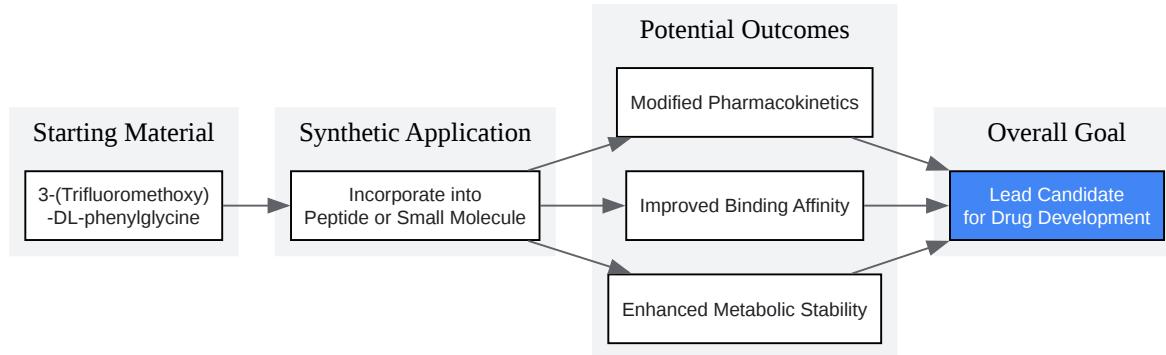
- Hydrolysis: The resulting α -aminonitrile is subjected to hydrolysis, usually under acidic conditions (e.g., using concentrated hydrochloric acid). This converts the nitrile group into a carboxylic acid, yielding the final product, **3-(Trifluoromethoxy)-DL-phenylglycine** as a racemic mixture. The product would then be isolated and purified, for example, by recrystallization.

Note: This is a generalized protocol and has not been specifically reported for **3-(Trifluoromethoxy)-DL-phenylglycine**. Optimization of reaction conditions, solvents, and purification methods would be necessary.

Biological Activity and Signaling Pathways

There is a lack of specific studies detailing the biological activity of **3-(Trifluoromethoxy)-DL-phenylglycine** in the public domain. As a fluorinated amino acid, it is anticipated to be a building block for peptides or small molecule inhibitors. The trifluoromethoxy group could influence the interaction of a parent molecule with its biological target.

Without experimental data, it is not possible to create a diagram of a specific signaling pathway in which this compound is involved.


Applications in Research and Drug Development

Non-natural amino acids, including fluorinated phenylglycine derivatives, are of significant interest in drug discovery for several reasons:

- Peptide Modification: Incorporation into peptides can increase their resistance to proteolytic degradation, thereby extending their half-life *in vivo*.
- Conformational Constraint: The bulky trifluoromethoxy group can restrict the conformational flexibility of a peptide or small molecule, which can lead to higher binding affinity and selectivity for a specific target.
- Pharmacokinetic Properties: The lipophilicity imparted by the trifluoromethoxy group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship for Utility in Drug Discovery

The following diagram illustrates the logical flow of how **3-(Trifluoromethoxy)-DL-phenylglycine** can be utilized as a building block in the drug discovery process.

[Click to download full resolution via product page](#)

Caption: Role of **3-(Trifluoromethoxy)-DL-phenylglycine** in drug discovery.

Conclusion

3-(Trifluoromethoxy)-DL-phenylglycine is a fluorinated amino acid with potential as a building block in medicinal chemistry and drug development. While specific experimental data and biological activity studies are not widely available in the public domain, its structural features suggest utility in modifying peptides and small molecules to enhance their pharmacological properties. Further research is required to fully elucidate its synthetic accessibility, biological effects, and potential therapeutic applications.

- To cite this document: BenchChem. [In-depth Technical Guide: 3-(Trifluoromethoxy)-DL-phenylglycine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304648#3-trifluoromethoxy-dl-phenylglycine-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com